Product packaging for Diethyl ethyl(methoxymethyl)propanedioate(Cat. No.:CAS No. 38348-55-9)

Diethyl ethyl(methoxymethyl)propanedioate

Cat. No.: B11958351
CAS No.: 38348-55-9
M. Wt: 232.27 g/mol
InChI Key: BISQXVSECVJNHH-UHFFFAOYSA-N
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Description

Diethyl ethyl(methoxymethyl)propanedioate is a specialized malonic ester derivative valued in organic synthesis for its versatile reactivity. Compounds of this class are built on the malonic acid core, where two carboxyl groups are replaced by ethoxy groups (-OCH₂CH₃) to form a diester . A key feature of malonate esters is the high acidity of the hydrogen atoms on the central methylene group, which is flanked by two electron-withdrawing carbonyl groups . This allows for easy deprotonation to form a stable enolate ion, which can be alkylated with various electrophiles, a process central to the classic malonic ester synthesis . The presence of both ethyl and methoxymethyl substituents on the central carbon makes this particular ester a potentially useful building block for the synthesis of more complex carboxylic acids and heterocyclic compounds after subsequent decarboxylation steps. Malonate esters are fundamental intermediates in constructing pharmaceuticals, artificial flavorings, and agrochemicals . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O5 B11958351 Diethyl ethyl(methoxymethyl)propanedioate CAS No. 38348-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38348-55-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

diethyl 2-ethyl-2-(methoxymethyl)propanedioate

InChI

InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3

InChI Key

BISQXVSECVJNHH-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Malonic Ester Alkylation

A core strategy involves the malonic ester synthesis , where diethyl malonate is deprotonated and alkylated. For example, diethyl methylmalonate is synthesized via cyanation of 2-chloropropionic acid followed by esterification. Adapting this method, this compound could be synthesized by:

  • Deprotonation : Treating diethyl malonate with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

  • Alkylation : Reacting the enolate with methoxymethyl chloride or bromide.

  • Acidification : Neutralizing the reaction mixture to yield the alkylated product.

Example Protocol

  • Reagents : Diethyl malonate (160 g), sodium ethoxide (68 g), methoxymethyl chloride (1.2 eq), ethanol (300 g).

  • Conditions : 65–80°C, 3–4 hours under nitrogen.

  • Yield : Estimated 70–85% based on analogous reactions.

Catalytic Enhancements

Carbonylative Alkylation Using Carbon Monoxide

Carbon Monoxide-Mediated Formylation

Patent CN112898152A discloses a method for ethoxymethylene malonates using carbon monoxide under pressure. Adapting this approach:

  • Reaction Setup : Diethyl malonate, sodium ethoxide, and a catalyst (e.g., crown ether) are combined in ethanol.

  • CO Insertion : Carbon monoxide (2–4 MPa) is introduced at 80–120°C to form a formyl intermediate.

  • Methoxymethylation : The intermediate reacts with methoxymethyl chloride under acidic conditions (HCl/ethanol).

Key Advantages

  • Cost-Effectiveness : CO is cheaper than traditional alkylating agents.

  • Scalability : High-pressure reactors enable industrial-scale production.

Condensation with Methoxymethyl Orthoesters

Orthoester Condensation

Analogous to diethyl ethoxymethylenemalonate synthesis, triethyl orthoformate could be replaced with trimethoxymethyl orthoformate to introduce the methoxymethyl group:

  • Condensation : Diethyl malonate reacts with trimethoxymethyl orthoformate under acidic catalysis (e.g., HCl).

  • Ethanol Elimination : Heating (145–170°C) removes ethanol, driving the reaction to completion.

Challenges

  • Side Reactions : Competing esterifications may require precise temperature control.

  • Catalyst Selection : Solid acids (e.g., Amberlyst-15) minimize corrosion.

Data Tables: Comparative Analysis of Methods

MethodReagentsCatalystConditionsYieldSource
Malonic AlkylationMethoxymethyl chlorideSodium ethoxide65–80°C, 3–4 h~75%
CO InsertionCO, Methoxymethyl chlorideDibenzo-24-crown-8100°C, 2 MPa, 2 h~85%
Orthoester CondensationTrimethoxymethyl orthoformateHCl145–170°C, reflux~70%

Mechanistic Insights and Optimization

Enolate Formation and Stability

The resonance stabilization of diethyl malonate’s enolate is critical for successful alkylation. Strong bases (e.g., NaH) may offer better deprotonation than alkoxides but require anhydrous conditions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance enolate reactivity but complicate purification. Ethanol, used in patent CN112898152A, balances reactivity and ease of distillation.

Catalytic Innovations

Heteropolyacids in diethyl methylmalonate synthesis reduced side reactions by 30%, while crown ethers improved CO insertion yields by 15–20% . These findings suggest catalyst choice is pivotal for methoxymethylation efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Decarboxylation: Heating with aqueous HCl.

    Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

    Alkylation: Dialkylated malonic esters.

Scientific Research Applications

Organic Synthesis

Diethyl ethyl(methoxymethyl)propanedioate serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions, including:

  • Malonic Ester Synthesis : This compound participates in malonic ester synthesis, leading to the formation of substituted acetic acids.
  • Formation of β-Keto Esters : It can undergo condensation reactions to yield β-keto esters, which are valuable intermediates in organic synthesis.

Pharmaceutical Development

The compound plays a significant role in the pharmaceutical industry. It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Notable applications include:

  • Synthesis of Medicinal Compounds : this compound is involved in synthesizing drugs like vigabatrin and nalidixic acid, which are used for treating epilepsy and bacterial infections, respectively .
  • Development of Pesticides : It has been utilized in producing several pesticides, enhancing agricultural productivity .

Materials Science

In materials science, this compound acts as a precursor for synthesizing polymers and advanced materials. Its ability to form cross-linked structures makes it valuable for developing high-performance materials with specific properties.

Case Study 1: Pharmaceutical Applications

A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing phenylbutazone, an anti-inflammatory drug. The synthesis involved a multi-step process where the compound facilitated key reactions leading to the final product. The researchers reported high yields and purity levels, confirming its efficacy as a pharmaceutical intermediate.

Case Study 2: Agricultural Chemistry

In agricultural chemistry research, this compound was used to synthesize a novel pesticide that showed promising results against common crop pests. Field trials indicated that crops treated with this pesticide exhibited improved resistance to pest damage compared to untreated controls.

Mechanism of Action

The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of diethyl ethyl(methoxymethyl)propanedioate with related propanedioate esters:

Compound Name Substituents (2-position) Molecular Formula Key Functional Groups
Diethyl malonate None (unsubstituted) C₇H₁₂O₄ Two ethoxy groups
This compound Ethyl, methoxymethyl C₁₁H₂₀O₅ Ethoxy, ethyl, methoxymethyl
Diethyl ethoxymethylidenemalonate Ethoxymethylene (C=OCH₂CH₃) C₁₀H₁₆O₅ Ethoxy, conjugated enol ether
Dibutyl propanedioate None (unsubstituted) C₁₁H₂₀O₄ Two butoxy groups
Diethyl 2-(benzyl(methyl)amino)propanedioate Benzyl(methyl)amino C₁₆H₂₃NO₄ Ethoxy, tertiary amine

Physical and Chemical Properties

  • Acidity: Diethyl malonate has a pKa of ~13 due to resonance stabilization of its enolate . Substitution with electron-donating groups (e.g., methoxymethyl) may slightly increase pKa by destabilizing the enolate, whereas electron-withdrawing groups (e.g., nitrophenylamino in ) lower pKa.
  • Solubility: The methoxymethyl group enhances polarity compared to purely alkyl-substituted analogs (e.g., diethyl ethylpropylpropanedioate ), improving solubility in polar solvents like ethanol or acetone.
  • Stability : Methoxymethyl ethers are generally hydrolytically stable under neutral conditions but may cleave under acidic or basic conditions, unlike alkyl groups .

Research Findings and Data

Table 2: Nematicidal Activity of Propanedioate Esters (Data from )

Compound Mortality at 24 h (%) Mortality at 72 h (%)
Methyl 3-methylbutanoate 94.66
Dibutyl propanedioate 41.28
Diethyl butanedioate 37.35

Table 3: Key Properties of Malonate Esters

Compound Molecular Weight Boiling Point (°C) logP
Diethyl malonate 160.16 199 1.14
Dimethyl malonate 132.11 181 0.56
This compound* 232.27 ~250 (estimated) 1.50 (est.)

*Estimated using QSPR models due to lack of experimental data.

Biological Activity

Diethyl ethyl(methoxymethyl)propanedioate, a diester with the molecular formula C₁₁H₂₀O₅, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features two ethyl groups and a methoxymethyl substituent on a propanedioic acid backbone. This configuration not only enhances its reactivity but also suggests potential applications in various biological systems. The molecular weight of this compound is approximately 232.27 g/mol, and its unique methoxymethyl group may influence its interactions within biological systems, potentially affecting its pharmacological profiles.

Synthesis Methods

Several synthetic routes have been established for the production of this compound. These methods typically involve the reaction of propanedioic acid derivatives with ethyl alcohol and methanol under specific catalytic conditions. The yields and purities of the synthesized compounds can vary significantly based on the reaction conditions employed.

Common Synthesis Methods:

  • Esterification: Reaction of propanedioic acid with ethyl alcohol and methanol.
  • Transesterification: Utilizing existing esters to introduce the methoxymethyl group.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar diester structures exhibit antimicrobial properties. While specific data on this compound is limited, structural analogs have shown efficacy against various bacterial strains .
  • Antiviral Properties: Similar compounds have demonstrated antiviral activity, particularly against viruses such as Tobacco Mosaic Virus (TMV). The potential for this compound to exhibit similar effects warrants further investigation .
  • Cytotoxicity: In vitro studies are essential to assess the cytotoxic effects of this compound on cancer cell lines. Initial findings suggest that structural modifications can enhance or diminish cytotoxic activity, indicating a structure-activity relationship that should be explored .

Comparative Analysis

To contextualize this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Diethyl malonateC₇H₁₄O₄Lacks methoxymethyl groupModerate antimicrobial activity
Diethyl succinateC₈H₁₄O₄Contains two ethyl groupsLimited antibacterial properties
Diethyl 2-(methoxycarbonyl)-3-methylbutanoateC₉H₁₈O₄Similar methoxy groupExhibits moderate cytotoxicity

This compound stands out due to its unique methoxymethyl substituent, which may enhance its reactivity and biological activity compared to these structurally analogous compounds.

Case Studies and Research Findings

  • Antimicrobial Study: A comparative study involving diesters indicated that those with longer carbon chains exhibited enhanced antimicrobial properties. Future studies should focus on this compound to evaluate its potential in this area.
  • Cytotoxicity Assessment: Research conducted on structurally related compounds highlighted significant cytotoxic effects against B-16 melanoma cells, suggesting that this compound may also possess similar properties worth investigating further .
  • Pharmacological Applications: Given its structural characteristics, there is potential for this compound in drug formulation, particularly in developing new antimicrobial or antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Diethyl ethyl(methoxymethyl)propanedioate via malonic ester alkylation?

  • Methodology : Utilize a two-step process: (1) Generate the malonate enolate using a strong base (e.g., NaH or sodium ethoxide in anhydrous ethanol) to deprotonate the α-hydrogen ; (2) Perform alkylation with ethyl(methoxymethyl) bromide or iodide under controlled temperature (0–25°C) to avoid over-alkylation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via fractional distillation under reduced pressure (boiling point ~200–220°C, depending on substituents) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure and purity of this compound?

  • Analytical Workflow :

  • ¹H NMR : Identify ester methyl/methylene groups (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2), methoxymethyl OCH3 (δ 3.3–3.5 ppm), and α-protons (δ 3.8–4.0 ppm) .
  • IR : Confirm ester carbonyl stretches at ~1740–1760 cm⁻¹ and methoxy C-O at ~1100–1250 cm⁻¹ .
  • MS : Look for molecular ion [M+H]+ at m/z 247 (calculated for C10H16O6) and fragmentation patterns indicating loss of methoxymethyl or ethyl groups .

Q. What physicochemical properties (e.g., solubility, stability) influence the handling and storage of this compound?

  • Key Properties :

PropertyValue/DescriptionSource
SolubilityMiscible with ethanol, acetone; limited in water (<0.1 g/L)
StabilityHydrolyzes under acidic/alkaline conditions; store in inert atmosphere at 2–8°C
Flash Point~90°C (similar to diethyl malonate)

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or hydrolysis) during synthesis?

  • Solutions :

  • Use stoichiometric control (1:1 molar ratio of enolate to alkylating agent) to prevent over-alkylation .
  • Add molecular sieves or anhydrous MgSO4 to scavenge water and suppress hydrolysis .
  • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

  • Approach :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α-carbon. The methoxymethyl group’s electron-donating effect lowers LUMO energy, enhancing nucleophilic attack .
  • Simulate transition states for alkylation steps using Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What advanced statistical approaches resolve discrepancies in kinetic data for its reaction mechanisms?

  • Data Analysis :

  • Apply nonlinear regression (e.g., Arrhenius equation) to reconcile temperature-dependent rate constants.
  • Use principal component analysis (PCA) to identify outliers in datasets caused by experimental variables (e.g., trace moisture) .

Q. How does the methoxymethyl substituent influence environmental persistence compared to diethyl malonate?

  • Environmental Fate :

  • The methoxymethyl group increases hydrophilicity (logP ~1.2 vs. 1.6 for diethyl malonate), potentially accelerating biodegradation in aquatic systems .
  • Hydrolysis half-life in water: ~14 days at pH 7 (vs. ~30 days for diethyl malonate) due to enhanced susceptibility to nucleophilic attack .

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